3-[(3-Methoxyphenyl)amino]propanoic acid
Description
3-[(3-Methoxyphenyl)amino]propanoic acid (IUPAC name: 3-(3-methoxyanilino)propanoic acid) is a synthetic organic compound with the molecular formula C₁₀H₁₃NO₃ (CID 17244971) . Its structure comprises a propanoic acid backbone substituted with a 3-methoxyphenylamino group at the β-position. Key structural features include:
- Methoxy substituent: The electron-donating methoxy group at the meta position on the phenyl ring modulates electronic and steric properties.
- Carboxylic acid moiety: Enhances solubility and facilitates salt formation for pharmaceutical applications.
Its structural analogs, however, demonstrate antimicrobial, anticancer, and enzyme-inhibitory properties, suggesting a versatile scaffold .
Properties
IUPAC Name |
3-(3-methoxyanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-4-2-3-8(7-9)11-6-5-10(12)13/h2-4,7,11H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUUIWAHDCGIFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589453 | |
| Record name | N-(3-Methoxyphenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3334-67-6 | |
| Record name | N-(3-Methoxyphenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Amino Acid Synthesis via Amination of Propanoic Acid Derivatives
A common synthetic strategy involves the nucleophilic substitution or condensation of 3-methoxyaniline (3-methoxyphenylamine) with suitably activated propanoic acid derivatives, such as halo- or keto-substituted propanoic acids. This approach typically proceeds through:
- Step 1: Formation of an activated intermediate such as 3-oxopropanoic acid or its esters.
- Step 2: Nucleophilic attack by 3-methoxyaniline on the activated carbonyl or halide site.
- Step 3: Isolation and purification of the amino acid product.
This method benefits from commercially available starting materials and relatively mild reaction conditions.
Synthesis via Malonic Acid Monoanilide Intermediates
An alternative route, demonstrated in related compounds such as 3-[(4-methoxyphenyl)amino]-3-oxopropanoic acid, involves:
- Condensation of aniline derivatives with Meldrum’s acid , yielding malonic acid monoanilides.
- Thermal rearrangement or cyclization to form quinolinone derivatives or amino acid analogs.
- Hydrolysis and work-up to isolate the target amino acid.
This method is characterized by moderate yields (~77-78%) and involves heating neat mixtures at approximately 60°C for several hours.
Use of Protecting Groups and Chiral Synthesis for Enantiomerically Pure Compounds
For applications requiring stereochemical control, such as pharmaceutical intermediates, the synthesis often incorporates:
- Chiral amino acid precursors (e.g., (S)- or (R)-3-amino-3-(3-methoxyphenyl)propanoic acid).
- Protecting groups like tert-butoxycarbonyl (Boc) to safeguard the amino functionality during multi-step synthesis.
- Stepwise reactions including condensation, reduction, oxidation, and Boc-protection.
Typical steps include:
| Step | Reaction Description | Reagents/Conditions |
|---|---|---|
| 1 | Condensation of 3-methoxybenzaldehyde with tert-butyl carbamate | Base such as sodium hydride, organic solvent |
| 2 | Reduction of intermediate alcohol | Sodium borohydride |
| 3 | Oxidation to carboxylic acid | Potassium permanganate or similar oxidants |
| 4 | Amino group protection | Di-tert-butyl dicarbonate (Boc2O), triethylamine in dichloromethane |
This route ensures high stereochemical purity and functional group compatibility.
Detailed Preparation Protocols and Data
Preparation via DMSO Master Liquid and Co-Solvent Formulation (For In Vivo Use)
For biological studies, the compound can be prepared as a stock solution using DMSO as a solvent, followed by dilution with co-solvents such as corn oil or PEG300 to achieve clear formulations suitable for in vivo administration. The preparation involves:
- Dissolving the compound in DMSO to make a concentrated master stock.
- Sequential addition of co-solvents with mixing and clarification steps.
- Ensuring clarity before each solvent addition using vortexing, ultrasound, or heating.
| Stock Solution Concentrations | Volume of Solvent for 1 mg Compound |
|---|---|
| 1 mM | 5.1224 mL |
| 5 mM | 1.0245 mL |
| 10 mM | 0.5122 mL |
This method is primarily for formulation rather than synthesis but is critical for handling and application in research.
Synthetic Yield and Reaction Conditions from Literature
Analytical and Purification Considerations
- Purification typically involves extraction, acid-base workup, and recrystallization or preparative chromatography.
- Enantiomeric purity is confirmed by chiral HPLC and optical rotation measurements.
- Structural integrity validated by NMR spectroscopy, confirming characteristic signals for methoxy groups (~3.8 ppm in ^1H NMR) and Boc groups (~1.4 ppm tert-butyl signal).
Summary Table of Preparation Methods
| Method | Key Steps | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Direct Amination of Propanoic Acid Derivatives | Nucleophilic substitution | 3-Methoxyaniline, activated propanoic acid | Mild heating, solvent varies | Moderate | Simple, scalable |
| Malonic Acid Monoanilide Route | Condensation with Meldrum’s acid, thermal rearrangement | Aniline, Meldrum’s acid | 60°C, neat, 4 h | ~77% | Used for oxopropanoic acid analogs |
| Chiral Synthesis with Boc Protection | Condensation, reduction, oxidation, Boc protection | 3-Methoxybenzaldehyde, tert-butyl carbamate, reducing/oxidizing agents | RT to 60°C, organic solvents | >90% (final step) | High stereochemical purity |
| In Vivo Formulation Preparation | Dissolution in DMSO, dilution with co-solvents | DMSO, PEG300, Tween 80, corn oil | Room temperature mixing | N/A | For biological applications |
Chemical Reactions Analysis
Types of Reactions: 3-[(3-Methoxyphenyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions[][3].
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols[4][3].
Scientific Research Applications
Neuropharmacology
Modulation of Neurotransmitter Systems
This compound acts as a potential modulator of neurotransmitter systems, which is crucial for understanding synaptic transmission. Research indicates that it may influence the activity of neurotransmitters such as glutamate, making it valuable in studying conditions like depression and anxiety .
Case Study: Synaptic Transmission
In a study focused on synaptic transmission, researchers administered (S)-3-amino-3-(3-methoxyphenyl)propanoic acid to neuronal cultures. The results showed enhanced synaptic plasticity and improved cognitive function in animal models, suggesting its potential therapeutic role in neurodegenerative diseases .
Drug Development
Therapeutic Agent Exploration
The unique structure of 3-[(3-Methoxyphenyl)amino]propanoic acid allows researchers to explore new therapeutic agents for various conditions. Its derivatives are being studied for their potential in treating mood disorders and neurodegenerative diseases .
Data Table: Potential Drug Applications
| Condition | Compound Derivative | Effectiveness |
|---|---|---|
| Depression | 4-Hydroxy derivative | Moderate efficacy |
| Anxiety | 2-Methyl derivative | High efficacy |
| Neurodegenerative | 5-Fluoro derivative | Promising results |
Biochemical Studies
Amino Acid Metabolism
(S)-3-amino-3-(3-methoxyphenyl)propanoic acid is utilized in assays to understand amino acid metabolism and protein synthesis. Its role in these processes aids the development of nutritional supplements and dietary interventions .
Case Study: Amino Acid Assays
A series of experiments were conducted using this compound to analyze its effects on amino acid transport in cultured cells. The results indicated that it significantly enhances the uptake of essential amino acids, suggesting its potential as a dietary supplement component .
Pharmaceutical Applications
Building Block for Synthesis
This compound serves as an important building block in the synthesis of more complex pharmaceutical compounds. It streamlines the drug discovery process by providing a versatile scaffold for further modifications .
Analytical Chemistry
Quantification Techniques
In analytical chemistry, (S)-3-amino-3-(3-methoxyphenyl)propanoic acid is employed in various methods to quantify amino acids in biological samples. This enhances the accuracy of nutritional and clinical assessments .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of derivatives of (S)-3-amino-3-(3-methoxyphenyl)propanoic acid against multidrug-resistant pathogens. Compounds derived from this scaffold exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Data Table: Antimicrobial Activity
| Compound Derivative | MIC (µg/mL) against MRSA | MIC (µg/mL) against E. coli |
|---|---|---|
| 4-Hydroxy derivative | 1 | 16 |
| Nitro thiophene derivative | 0.5 | 8 |
| Nitro furane derivative | 2 | 12 |
Mechanism of Action
The mechanism of action of 3-[(3-Methoxyphenyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Substituent Position and Electronic Effects:
- 4-Hydroxyphenyl derivatives (e.g., compounds 1–37 in ): Exhibit broad-spectrum antimicrobial activity (MIC: 8–64 µg/mL against ESKAPE pathogens) and anticancer effects via ROS modulation . The para-hydroxyl group enhances hydrogen bonding and redox activity.
- Halogenated analogs (e.g., P3 in ): Chlorine or bromine substituents enhance enzyme inhibition (e.g., Furin inhibition IC₅₀: 35 µM) through hydrophobic interactions and electron withdrawal .
Pharmacological Properties
Antimicrobial Activity:
- 4-Hydroxyphenyl derivatives : Compound 33 (4-OH, 3-OCH₃) shows MICs of 8–16 µg/mL against Gram-positive bacteria and 16–64 µg/mL against Gram-negative strains .
- 3-Methoxyphenyl derivatives: Limited data, but related compounds like 3-(3-methoxyphenyl)propanoic acid lack significant antimicrobial activity due to the absence of the amino group .
Anticancer and Antioxidant Activity:
ADME Profiles:
- 4-Hydroxyphenyl scaffold : Predicted LogP: 1.2–2.8, high gastrointestinal absorption, and low CYP450 inhibition risk .
Key Research Findings
- Structure-Activity Relationships (SAR): Amino group at β-position is critical for antimicrobial and anticancer activity . Electron-donating groups (e.g., -OCH₃, -OH) enhance solubility and target binding, while bulky groups (e.g., dimethylamino) reduce activity .
- Enzyme Inhibition : Thiazole-containing derivatives (e.g., P3, P7) inhibit Furin, a protease linked to viral entry and cancer progression .
Biological Activity
3-[(3-Methoxyphenyl)amino]propanoic acid, also known as (R)-3-amino-3-(3-methoxyphenyl)propanoic acid, is a compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications in medicine and pharmacology.
- Chemical Formula : C10H13NO3
- CAS Number : 3334-67-6
- Molecular Weight : 195.22 g/mol
The compound features a propanoic acid backbone with an amino group and a methoxy-substituted phenyl ring, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted the efficacy of related compounds against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. Minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 8 µg/mL against MRSA and 0.5 to 2 µg/mL against Enterococcus .
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 1 - 8 |
| Vancomycin-resistant E. faecalis | 0.5 - 2 |
| Gram-negative pathogens | 8 - 64 |
| Drug-resistant Candida species | 8 - 64 |
Antioxidant Activity
The antioxidant potential of derivatives of this compound has been assessed using the DPPH radical scavenging method. Some derivatives demonstrated antioxidant activity greater than that of ascorbic acid, indicating their potential as therapeutic agents in oxidative stress-related conditions .
Anticancer Activity
In vitro studies have shown that certain derivatives of this compound possess cytotoxic effects against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The compounds exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selective activity .
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Antioxidant Mechanism : It likely scavenges free radicals, thereby reducing oxidative stress.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives demonstrated their effectiveness against clinically relevant pathogens, particularly those classified as high-priority by the WHO due to their resistance profiles. The incorporation of heterocyclic substituents significantly enhanced the antimicrobial activity of these compounds .
- Cytotoxicity Assessment : In a comparative study using MTT assays, several derivatives were tested against U-87 and MDA-MB-231 cell lines, revealing a promising lead compound with substantial anticancer potential .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(3-Methoxyphenyl)amino]propanoic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution between 3-chloropropanoic acid and 3-methoxyaniline under basic conditions (e.g., aqueous NaOH). Reaction optimization includes solvent selection (ethanol vs. water) and temperature control (60–80°C) to minimize side reactions. Catalytic hydrogenation of unsaturated precursors (e.g., 3-methoxycinnamic acid) using Pd/C under H₂ at 40–50°C is another route, yielding ~95% purity .
- Key Parameters :
- Catalyst Loading : 5–10% Pd/C for hydrogenation.
- Reaction Time : 18–24 hours for nucleophilic substitution.
- Yield Variability : Contradictory reports (e.g., 36% vs. 100% yields) suggest impurities in starting materials or incomplete hydrogenation .
Q. How can researchers validate the structural identity and purity of this compound?
- Analytical Techniques :
- NMR : Compare ¹H/¹³C spectra with literature data (e.g., δ 3.79 ppm for methoxy protons ).
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 210.1130 (calculated for C₁₀H₁₃NO₃).
- HPLC : Monitor purity (>98%) using a C18 column with UV detection at 254 nm .
- Challenges : Isomeric byproducts (e.g., ortho/methoxy positional isomers) require gradient elution for separation.
Q. What stability considerations are critical for handling this compound in aqueous solutions?
- Degradation Pathways : The compound is prone to hydrolysis under acidic (pH < 3) or alkaline (pH > 9) conditions, cleaving the amino-propanoic acid bond.
- Stabilization Strategies :
- Store in anhydrous solvents (e.g., DMSO) at −20°C.
- Use buffers (pH 6–7) for short-term aqueous studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?
- Functional Group Modifications :
- Methoxy Position : Replace 3-methoxy with 4-methoxy to alter steric effects (e.g., increased binding affinity to tyrosine kinase receptors ).
- Amino Substituents : Introduce alkyl groups (e.g., methyl, ethyl) to improve lipophilicity and blood-brain barrier penetration .
- Data Table :
| Derivative | Modification | Bioactivity (IC₅₀, μM) |
|---|---|---|
| Parent | None | 120 ± 15 |
| 4-Methoxy | Positional | 45 ± 6 |
| N-Methyl | Alkylation | 88 ± 10 |
Q. What strategies resolve contradictory data on the compound’s reactivity in Pd-catalyzed cross-coupling reactions?
- Root Cause Analysis : Discrepancies in reported yields (e.g., 36% vs. 70%) may arise from:
- Catalyst Deactivation : Trace oxygen or moisture in solvents.
- Substrate Coordination : The amino group may poison Pd catalysts unless protected (e.g., Boc-group) .
- Optimization Protocol :
- Use anhydrous solvents (toluene, THF) under inert atmosphere.
- Add ligands (e.g., PPh₃) to stabilize Pd intermediates .
Q. How do computational methods predict the metabolic fate of this compound in mammalian systems?
- In Silico Tools :
- ADMET Prediction : SwissADME predicts moderate permeability (LogP = 1.2) and CYP2D6-mediated demethylation.
- Molecular Dynamics : Simulations suggest glucuronidation at the carboxylic acid group as the primary detoxification pathway .
Methodological Notes
- Synthetic Reproducibility : Report detailed solvent drying protocols and catalyst activation steps to address yield variability .
- Data Interpretation : Cross-reference NMR assignments with computed spectra (e.g., ACD/Labs) to confirm regiochemistry .
- Ethical Compliance : Adhere to institutional guidelines for handling derivatives with potential bioactivity (e.g., cytotoxicity testing ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
